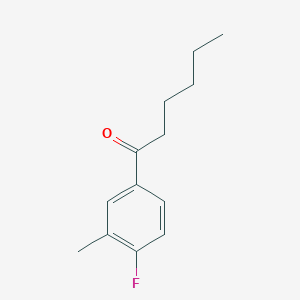

1-(4-Fluoro-3-methylphenyl)hexan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-3-methylphenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO/c1-3-4-5-6-13(15)11-7-8-12(14)10(2)9-11/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITDOMKFIMPJTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC(=C(C=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Fluoro 3 Methylphenyl Hexan 1 One

Conventional Synthetic Approaches to Aryl Ketones Applicable to 1-(4-Fluoro-3-methylphenyl)hexan-1-one

Traditional methods for aryl ketone synthesis provide a foundational framework for producing this compound. These techniques are well-documented and widely used in organic synthesis.

The Friedel-Crafts acylation is a primary method for introducing an acyl group onto an aromatic ring. sigmaaldrich.comsavemyexams.com This electrophilic aromatic substitution reaction involves treating an arene with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comdocbrown.info

For the synthesis of this compound, the starting arene would be 1-fluoro-2-methylbenzene. The acylating agent could be hexanoyl chloride or hexanoic anhydride. The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. sigmaaldrich.comyoutube.com

The directing effects of the substituents on the aromatic ring (the fluorine and methyl groups) are crucial for regioselectivity. The methyl group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating (due to its electronegativity) but also ortho-, para-directing group (due to its lone pairs). In 1-fluoro-2-methylbenzene, the primary site of acylation is expected to be the position para to the fluorine and meta to the methyl group, yielding the desired product. However, the formation of other isomers is a potential drawback. docbrown.info

Table 1: Typical Conditions for Friedel-Crafts Acylation

| Parameter | Condition | Purpose |

|---|---|---|

| Arene | 1-Fluoro-2-methylbenzene | The aromatic substrate. |

| Acylating Agent | Hexanoyl chloride or Hexanoic anhydride | Source of the hexanoyl group. |

| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid to generate the acylium ion electrophile. youtube.com |

| Solvent | A non-reactive solvent like dichloromethane (B109758) or carbon disulfide. | To dissolve reactants. |

| Workup | Aqueous acid | To decompose the aluminum chloride complex. youtube.com |

Limitations of this method include the requirement for stoichiometric amounts of the catalyst, which can be sensitive to moisture, and the potential for the formation of multiple products. sigmaaldrich.com

Organometallic reagents provide a powerful alternative for constructing the C-C bond between the aromatic ring and the acyl group.

Grignard Reagents : This approach can be executed in two primary ways. The first involves the reaction of a Grignard reagent derived from a halogenated precursor, such as 4-bromo-1-fluoro-2-methylbenzene, with hexanoyl chloride. A significant challenge with this method is the potential for the Grignard reagent to react with the newly formed ketone, leading to the formation of a tertiary alcohol as a byproduct. mnstate.eduyoutube.com The second, more controlled method, involves reacting hexylmagnesium bromide with a suitable 4-fluoro-3-methylbenzoic acid derivative, such as an ester (e.g., methyl 4-fluoro-3-methylbenzoate) or a Weinreb amide.

Organolithium Reagents : Similar to Grignard reagents, an organolithium species, such as 4-fluoro-3-methyllithium (prepared from the corresponding aryl halide), can be reacted with hexanoyl chloride or hexanoic acid. These reagents are highly reactive, and careful temperature control is necessary to prevent side reactions.

Suzuki-Miyaura Coupling : The Suzuki-Miyaura cross-coupling reaction has been adapted for ketone synthesis, offering high functional group tolerance. nih.govmdpi.com This palladium-catalyzed reaction typically couples an organoboron compound with an organic halide or pseudohalide. mdpi.com To synthesize this compound, one could couple 4-fluoro-3-methylphenylboronic acid with hexanoyl chloride. nih.gov This method often provides high yields and avoids the harsh conditions of Friedel-Crafts acylation. nih.govacs.org

Table 2: Comparison of Organometallic Approaches

| Method | Reagents | Key Features |

|---|---|---|

| Grignard Reaction | Arylmagnesium halide + Acyl chloride/Ester | Readily available reagents; risk of over-addition to form alcohols. youtube.com |

| Organolithium Synthesis | Aryllithium + Acyl chloride/Carboxylic acid | High reactivity; requires low temperatures. |

| Suzuki-Miyaura Coupling | Arylboronic acid + Acyl chloride | Mild conditions, high functional group tolerance, catalyzed by palladium. mdpi.comacs.org |

Emerging Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis has introduced several novel catalytic methods that offer advantages in terms of efficiency, selectivity, and environmental impact. These could be applied to the synthesis of this compound.

Palladium-Catalyzed C-H Activation: Recent advances allow for the direct synthesis of ketones from aldehydes and aryl halides via C-H bond activation, using a palladium catalyst with a specialized ligand like picolinamide (B142947). acs.org This could potentially be used to couple 4-bromo-1-fluoro-2-methylbenzene with hexanal.

Photoredox Catalysis: Visible-light photoredox catalysis enables the deoxygenative coupling of carboxylic acids with alkenes to form ketones. nih.gov This strategy could potentially synthesize the target compound from 4-fluoro-3-methylbenzoic acid and 1-hexene.

Nickel-Catalyzed Reactions: Nickel catalysts have been shown to be effective in the addition of arylboronic acids to alkyl nitriles. organic-chemistry.org The reaction of 4-fluoro-3-methylphenylboronic acid with hexanenitrile (B147006) in the presence of a nickel catalyst would provide another route to the desired ketone.

Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, have been developed for Suzuki-Miyaura cross-coupling of acyl chlorides and boronic acids, offering a more environmentally friendly approach. acs.org

Table 3: Summary of Mentioned Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Target Compound |

| 1-Fluoro-2-methylbenzene | Starting Material (Arene) |

| Hexanoyl chloride | Reagent (Acylating Agent) |

| Hexanoic anhydride | Reagent (Acylating Agent) |

| Aluminum chloride | Catalyst (Lewis Acid) |

| 4-Bromo-1-fluoro-2-methylbenzene | Precursor for Grignard Reagent |

| Hexylmagnesium bromide | Grignard Reagent |

| 4-Fluoro-3-methylbenzoyl chloride | Reagent |

| 4-Fluoro-3-methylphenylboronic acid | Reagent (Suzuki Coupling) |

| 1-(4-Fluoro-3-methylphenyl)ethanone | Precursor (Shorter Chain) |

| Lithium diisopropylamide (LDA) | Reagent (Base) |

| 1-Bromobutane | Reagent (Alkylating Agent) |

| 4-Fluoro-3-methylbenzonitrile | Reagent |

| Hexanal | Reagent |

| 4-Fluoro-3-methylbenzoic acid | Reagent |

| 1-Hexene | Reagent |

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers powerful and versatile methods for the formation of the carbon-carbon bond between the aromatic ring and the acyl group. These reactions often exhibit high functional group tolerance and can proceed under milder conditions than classical methods.

One of the most common approaches for synthesizing aryl ketones is the Friedel-Crafts acylation , which utilizes a Lewis acid catalyst, often a metal halide like aluminum chloride (AlCl₃), to promote the reaction between an aromatic compound and an acyl halide or anhydride. sigmaaldrich.comsavemyexams.comdocbrown.info For the synthesis of this compound, this would involve the reaction of 1-fluoro-2-methylbenzene with hexanoyl chloride. The catalyst activates the acyl chloride, forming a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring. sigmaaldrich.comkhanacademy.org The methyl group on the aromatic ring is an activating group that directs the substitution to the ortho and para positions. Due to steric hindrance from the methyl group, the major product would be the desired para-substituted ketone.

Modern cross-coupling reactions provide powerful alternatives. Palladium-catalyzed coupling reactions are particularly prominent. For instance, a Suzuki-Miyaura coupling could be employed by reacting a (4-fluoro-3-methylphenyl)boronic acid with hexanoyl chloride. organic-chemistry.org Similarly, a Stille coupling could involve the reaction of a tributylstannyl derivative of 4-fluoro-3-methylbenzene with the acyl chloride. These methods are valued for their broad substrate scope. organic-chemistry.org

More recent advancements include palladium-catalyzed C-H activation , which allows for the direct coupling of aldehydes with aryl halides. acs.org This approach could synthesize the target ketone from an appropriate (hetero)aryl halide and hexanal, using a picolinamide ligand to facilitate the C-H activation of the aldehyde. acs.orgccspublishing.org.cn Other transition metals like nickel and iron have also been shown to catalyze the acylation of organozinc reagents with acid chlorides, providing alternative routes to polyfunctionalized ketones. organic-chemistry.org

| Reaction Type | Aromatic Precursor | Acyl Source | Catalyst/Reagent | General Conditions |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 1-Fluoro-2-methylbenzene | Hexanoyl chloride | AlCl₃ (Lewis Acid) | Reflux in an inert solvent. docbrown.info |

| Suzuki-Miyaura Coupling | (4-Fluoro-3-methylphenyl)boronic acid | Hexanoyl chloride | Pd(OAc)₂ | Room temperature, phosphine-free conditions. organic-chemistry.org |

| Negishi Coupling | (4-Fluoro-3-methylphenyl)zinc halide | Hexanoyl chloride | FeCl₂ | Smooth and convenient conditions for polyfunctionalized ketones. organic-chemistry.org |

| C-H Activation Coupling | 4-Bromo-1-fluoro-2-methylbenzene | Hexanal | Palladium catalyst with picolinamide ligand | Enables direct use of aldehydes as acyl sources. acs.org |

Organocatalytic Strategies for Ketone Formation

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful field in asymmetric synthesis and for promoting reactions under mild conditions. While direct organocatalytic Friedel-Crafts-type acylation of arenes is less common than metal-catalyzed versions, organocatalytic principles can be applied to the synthesis of ketone structures through various pathways.

One strategy involves the synergistic merger of photoredox catalysis and organocatalysis. nih.gov For example, a process has been developed for the direct β-coupling of cyclic ketones with aryl ketones. nih.gov This involves the generation of a ketyl radical from a ketone precursor via single-electron reduction, which then combines with a β-enaminyl radical formed from the organocatalytic activation of another ketone. nih.gov While this specific example builds a more complex structure, the underlying principle of combining catalytically generated radical species represents a modern approach to forming C-C bonds necessary for ketone synthesis.

Although not a direct formation method, the enantioselective reduction of prochiral aromatic ketones using organocatalysts like 2-pyridyl oxazolines highlights the interaction of these catalysts with the ketone functional group. rsc.org Such catalysts activate reagents like trichlorosilane (B8805176) for the highly selective reduction of the carbonyl, demonstrating the precise control achievable with organocatalysis in transformations involving ketones. rsc.org

The development of organocatalytic methods for the direct synthesis of aryl ketones from simple aromatic precursors is an ongoing area of research. These strategies often rely on generating highly reactive intermediates under mild conditions, avoiding the use of metals.

| Strategy | Catalyst Type | Principle | Relevance to Ketone Synthesis |

|---|---|---|---|

| Synergistic Photoredox/Organocatalysis | Amine organocatalyst (e.g., secondary amine) + Photocatalyst | Involves coupling of a β-enaminyl radical with a photochemically generated radical. nih.gov | Demonstrates a modern C-C bond-forming strategy applicable to complex ketone structures. nih.gov |

| Enantioselective Hydrosilylation | Chiral 2-pyridyl oxazolines | Catalyzes the enantioselective reduction of ketones. rsc.org | Illustrates the application of organocatalysis to transformations of the ketone group itself. rsc.org |

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied, particularly to the widely used Friedel-Crafts acylation.

Traditional Friedel-Crafts reactions often require stoichiometric amounts of Lewis acid catalysts like AlCl₃, which generate significant amounts of corrosive and toxic waste upon aqueous workup. ksu.edu.sa Green chemistry seeks to replace these reagents with more sustainable alternatives.

Key green approaches include:

Use of Solid Acid Catalysts: Zeolites and other solid acids can serve as heterogeneous, reusable catalysts for Friedel-Crafts acylation. ksu.edu.sa Their use simplifies product purification, minimizes waste, and can improve regioselectivity towards the desired para-isomer. ksu.edu.sa

Halogen-Free Methodologies: A significant advancement is the use of methanesulfonic anhydride as a promoter for Friedel-Crafts acylations. organic-chemistry.orgacs.org This method avoids metal and halogenated waste streams entirely. The process is highly efficient, often requiring no additional solvent and generating minimal waste, which is a key advantage for industrial-scale synthesis. organic-chemistry.orgacs.org

Alternative Solvents and Conditions: The use of deep eutectic solvents (DESs) as both the catalyst and reaction medium represents another green innovation. researchgate.net For instance, a mixture of choline (B1196258) chloride and zinc chloride can effectively catalyze acylations, especially when combined with microwave irradiation to accelerate the reaction. researchgate.net Furthermore, conducting reactions in water, where possible, is a primary goal of green chemistry. acs.org

| Green Approach | Reagent/Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Metal- and Halogen-Free Acylation | Methanesulfonic anhydride | Minimal waste, no metallic or halogenated byproducts, high atom economy. | organic-chemistry.orgacs.org |

| Heterogeneous Catalysis | Zeolites (solid acids) | Catalyst is reusable, simplified workup, reduced corrosive waste, high regioselectivity. | ksu.edu.sa |

| Green Solvents/Catalysts | Deep Eutectic Solvents (e.g., CholineCl-ZnCl₂) | Acts as both solvent and catalyst, biodegradable, low toxicity. | researchgate.net |

| Energy-Efficient Methods | Microwave Irradiation | Reduces reaction times and energy consumption. | researchgate.net |

Spectroscopic and Structural Characterization of 1 4 Fluoro 3 Methylphenyl Hexan 1 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(4-Fluoro-3-methylphenyl)hexan-1-one

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to provide key information about the number of different types of protons and their neighboring environments. The aromatic region would display complex multiplets due to the protons on the substituted phenyl ring. The proton ortho to the carbonyl group is expected to be the most deshielded. The protons on the hexanoyl chain will appear in the aliphatic region, with the methylene (B1212753) group adjacent to the carbonyl (α-CH₂) being the most downfield of the aliphatic signals due to the electron-withdrawing effect of the ketone. The terminal methyl group of the hexanoyl chain would resonate at the most upfield position.

Estimated ¹H NMR Data for this compound:

| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.7 - 7.9 | m | - |

| Aromatic-H | 7.0 - 7.2 | m | - |

| -CH₂- (α to C=O) | 2.9 - 3.1 | t | ~7.5 |

| -CH₃ (on ring) | 2.3 - 2.5 | s | - |

| -CH₂- (β to C=O) | 1.6 - 1.8 | p | ~7.5 |

| -CH₂- (γ to C=O) | 1.3 - 1.5 | m | - |

| -CH₂- (δ to C=O) | 1.2 - 1.4 | m | - |

| -CH₃ (terminal) | 0.8 - 1.0 | t | ~7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The most downfield signal is expected for the carbonyl carbon due to its significant deshielding. The aromatic carbons will appear in the range of approximately 115-165 ppm, with their precise shifts influenced by the fluorine and methyl substituents. The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling (¹JCF). The aliphatic carbons of the hexanoyl chain will resonate in the upfield region of the spectrum. masterorganicchemistry.comyoutube.com

Estimated ¹³C NMR Data for this compound:

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |

| C=O | 198 - 202 |

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-CH₃ | 138 - 142 |

| Aromatic C-H | 115 - 135 |

| Aromatic C (ipso to C=O) | 130 - 135 |

| -CH₂- (α to C=O) | 38 - 42 |

| -CH₂- (β to C=O) | 24 - 28 |

| -CH₂- (γ to C=O) | 31 - 35 |

| -CH₂- (δ to C=O) | 22 - 26 |

| -CH₃ (on ring) | 15 - 20 |

| -CH₃ (terminal) | 13 - 15 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom will be influenced by the electronic effects of the methyl and acyl substituents on the aromatic ring. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons. chemrxiv.org The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃. nih.gov

Estimated ¹⁹F NMR Data for this compound:

| Fluorine Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity |

| Ar-F | -110 to -125 | m |

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by several key absorption bands. The most prominent feature would be the strong absorption from the carbonyl (C=O) group stretch, typically appearing in the region of 1680-1700 cm⁻¹ for aromatic ketones. The C-H stretching vibrations of the aromatic ring and the aliphatic hexanoyl chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-F stretching vibration is expected in the fingerprint region, typically between 1250 and 1000 cm⁻¹. Bending vibrations for the aromatic C-H bonds and the aliphatic CH₂ and CH₃ groups would also be present in the fingerprint region (below 1500 cm⁻¹).

Estimated FTIR Data for this compound:

| Vibrational Mode | Estimated Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=O Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1580 - 1620 | Medium |

| C-F Stretch | 1200 - 1250 | Strong |

| Aliphatic C-H Bend | 1375 - 1470 | Medium |

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. researchgate.netcurrentseparations.com It is particularly sensitive to the vibrations of non-polar bonds and symmetric functional groups, making it a valuable tool for identifying the structural fingerprint of a compound. nih.gov The Raman spectrum of a molecule is unique and can be used for both qualitative identification and quantitative analysis. mdpi.com

Expected Raman Bands for this compound

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| Carbonyl (C=O) | 1750-1650 | Stretching |

| Aromatic C=C | 1620-1580 | Stretching |

| C-F | 1250-1000 | Stretching |

This table is predictive and based on general spectroscopic-structural correlations.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. While specific HRMS data for this compound is not available, a study on the closely related cathinone (B1664624) derivative, 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride, offers valuable insight into the characterization of such compounds. mdpi.com

In the analysis of this derivative, HRMS was performed using an ultra-performance liquid chromatograph coupled with a mass spectrometer equipped with an electrospray ion source and a quadrupole-time-of-flight mass analyzer. mdpi.com The instrument was operated in positive ion mode, and the resolving power was set to 20,000 FWHM. mdpi.com

HRMS Data for a Derivative of this compound mdpi.com

| Compound | Molecular Formula | Calculated m/z | Measured m/z | Mass Accuracy (ppm) |

| 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one | C₁₆H₂₃NOF | 264.1764 | 264.1766 | 0.8 |

This data pertains to a derivative and is presented for illustrative purposes.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While specific GC-MS data for this compound is not detailed in the available literature, the analysis of its derivatives provides a framework for understanding its likely fragmentation patterns. mdpi.com The fragmentation of molecules in the mass spectrometer provides a unique fingerprint that can be used for structural elucidation. imreblank.ch

In a typical GC-MS analysis of a related compound, the molecular ion peak would be observed, followed by a series of fragment ions resulting from the cleavage of specific bonds. For this compound, key fragmentations would be expected to occur at the carbonyl group and the alkyl chain.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and less volatile molecules. nih.govresearchgate.net In a study of a cathinone derivative, ESI-MS was used for characterization. mdpi.com The sample, dissolved in methanol, was directly injected into the electrospray ion source. The measurements were performed in positive ion mode with a capillary voltage of 3.00 kV. mdpi.com

ESI-MS Parameters for a Derivative of this compound mdpi.com

| Parameter | Value |

| Ionization Mode | Positive |

| Capillary Voltage | 3.00 kV |

| Desolvation Gas Flow | 700 L/h |

| Desolvation Temperature | 300 °C |

| Sampling Cone Voltage | 20 V |

| Source Temperature | 120 °C |

This data pertains to a derivative and is presented for illustrative purposes.

X-ray Crystallography for Solid-State Structural Elucidation of this compound or its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While there is no specific X-ray crystallographic data available for this compound, a detailed study of its derivative, 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride, has been reported. mdpi.com This analysis provides a clear example of the type of structural information that can be obtained for this class of compounds. The study of fluorinated chalcone (B49325) derivatives also highlights the utility of X-ray crystallography in understanding their molecular geometry and crystal packing. nih.govresearchgate.net

Crystallographic Data for a Derivative of this compound mdpi.com

| Parameter | 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one HCl |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.3456(2) |

| b (Å) | 13.9189(3) |

| c (Å) | 10.0123(2) |

| α (°) | 90 |

| β (°) | 109.434(2) |

| γ (°) | 90 |

| Volume (ų) | 1621.51(6) |

| Z | 4 |

This data pertains to a derivative and is presented for illustrative purposes.

Reaction Mechanisms and Mechanistic Studies of 1 4 Fluoro 3 Methylphenyl Hexan 1 One

Reactivity of the Ketone Functionality in 1-(4-Fluoro-3-methylphenyl)hexan-1-one

The ketone functionality, specifically the carbonyl group (C=O), is a site of significant chemical reactivity due to the polarization of the carbon-oxygen double bond. The oxygen atom is more electronegative, drawing electron density from the carbonyl carbon and rendering it electrophilic.

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, is characteristic of aldehydes and ketones. For this compound, this can be generalized as follows:

General Mechanism of Nucleophilic Addition:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group. The electrons from the π-bond move to the oxygen atom, forming an alkoxide intermediate.

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated, typically by a solvent or a weak acid added during workup, to yield a neutral alcohol product.

A variety of nucleophiles can participate in this reaction, leading to a diverse range of products.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Product Type |

| Hydride ion (e.g., NaBH₄, LiAlH₄) | Secondary alcohol |

| Organometallic reagents (e.g., Grignard, organolithium) | Tertiary alcohol |

| Cyanide ion (e.g., HCN, NaCN) | Cyanohydrin |

| Ylides (e.g., Wittig reagent) | Alkene |

| Amines (e.g., R-NH₂) | Imine (Schiff base) |

The reactivity of the carbonyl group can be influenced by steric and electronic factors. The hexanoyl chain and the substituted phenyl ring attached to the carbonyl group in this compound present a moderate level of steric hindrance, which may affect the rate of nucleophilic attack, particularly with bulky nucleophiles.

The carbon atoms adjacent to the carbonyl group, known as α-carbons, exhibit enhanced acidity. This is due to the ability of the carbonyl group to stabilize the conjugate base, an enolate ion, through resonance. masterorganicchemistry.com The formation of an enolate is a crucial first step for a variety of reactions that result in substitution at the α-position.

Enolate Formation:

A base can abstract a proton from the α-carbon to form a resonance-stabilized enolate. This compound has two α-carbons: one on the methylene (B1212753) group of the hexanoyl chain and the other on the aromatic ring (which is not acidic). Therefore, enolization will occur on the aliphatic side.

Reactions via Enolates:

Once formed, the enolate is a potent nucleophile and can react with various electrophiles.

Halogenation: In the presence of a base and a halogen (Cl₂, Br₂, I₂), the α-position can be halogenated.

Alkylation: Enolates can be alkylated by reaction with alkyl halides. This is a powerful method for forming new carbon-carbon bonds.

Aldol Condensation: The enolate can act as a nucleophile and attack the carbonyl carbon of another molecule (aldehyde or ketone), leading to the formation of a β-hydroxy ketone (an aldol).

Reactivity of the Fluoro-Methylphenyl Moiety

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are determined by the electronic properties of the substituents already present on the ring: the fluoro group, the methyl group, and the hexanoyl group.

The position of an incoming electrophile is directed by the existing substituents. Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing) and as ortho-, para- or meta-directors.

Hexanoyl group (-CO(CH₂)₄CH₃): This is a deactivating group due to the electron-withdrawing nature of the carbonyl. It directs incoming electrophiles to the meta position relative to itself.

Methyl group (-CH₃): This is an activating group that donates electron density through an inductive effect. lumenlearning.com It directs incoming electrophiles to the ortho and para positions.

Fluoro group (-F): This is a deactivating group due to its strong inductive electron withdrawal. libretexts.org However, due to resonance effects where its lone pairs can donate to the ring, it is an ortho-, para- director. researchgate.net

The reactivity of the benzene (B151609) ring towards electrophilic attack is influenced by the interplay of inductive and resonance effects of its substituents.

Inductive Effect: This is the withdrawal or donation of electrons through a sigma bond. The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring. lumenlearning.com The methyl group has a weak electron-donating inductive effect (+I), activating the ring. lumenlearning.com

Resonance Effect: This involves the donation or withdrawal of electrons through the π-system of the ring. The fluorine atom, with its lone pairs of electrons, can donate electron density to the ring via resonance (+R), which opposes its inductive effect. The methyl group does not have a significant resonance effect.

Table 2: Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -F | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+R) | Deactivating | ortho, para |

| -CH₃ | Weak Electron-Donating (+I) | None | Activating | ortho, para |

| -CO-R | Strong Electron-Withdrawing (-I) | Strong Electron-Withdrawing (-R) | Strongly Deactivating | meta |

Regioselectivity in Transformations Involving this compound

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions.

In electrophilic aromatic substitution , the regioselectivity is determined by the directing effects of the existing substituents. For this compound, the potential sites for substitution are the two available hydrogens on the aromatic ring. The directing effects are as follows:

The methyl group at position 3 directs ortho (to positions 2 and 4) and para (to position 6). Since position 4 is already substituted, it directs to positions 2 and 6.

The fluoro group at position 4 directs ortho (to positions 3 and 5) and para (to position 1). With positions 1 and 3 substituted, it directs to position 5.

The hexanoyl group at position 1 directs meta (to positions 3 and 5). With position 3 substituted, it directs to position 5.

Considering these influences, the most likely position for electrophilic attack is position 5, as it is meta to the deactivating hexanoyl group and ortho to the deactivating but ortho, para-directing fluoro group. Position 2 is ortho to the activating methyl group but also ortho to the deactivating hexanoyl group. Position 6 is para to the methyl group but is sterically hindered by the adjacent hexanoyl group. Therefore, substitution at position 5 is generally favored.

In α-substitution reactions , if different enolates can be formed, regioselectivity becomes a factor. For this compound, enolization can only occur on the methylene group of the hexanoyl chain, so regioselectivity in enolate formation is not a primary concern as it would be in an unsymmetrical dialkyl ketone.

Stereochemical Aspects of Reactions Involving this compound

Detailed experimental data on the stereochemical control of reactions involving this compound is not available in the current body of scientific literature. However, we can infer potential synthetic strategies based on established methodologies for similar ketones. The presence of a carbonyl group allows for the creation of a stereogenic center upon reduction or addition of a nucleophile to the carbonyl carbon. Furthermore, the alpha-carbon to the carbonyl group presents an opportunity for stereoselective functionalization.

The creation of a stereogenic center from the prochiral ketone, this compound, can be envisaged through several established asymmetric synthesis techniques. These methods are designed to favor the formation of one enantiomer over the other.

Catalytic Asymmetric Reduction: A common approach to induce chirality is the asymmetric reduction of the ketone to the corresponding alcohol, 1-(4-Fluoro-3-methylphenyl)hexan-1-ol. This can be achieved using chiral catalysts. For instance, Noyori's asymmetric hydrogenation, employing ruthenium-based catalysts with chiral phosphine (B1218219) ligands like BINAP, is a powerful tool for the enantioselective reduction of aryl ketones. Another effective method is the CBS (Corey-Bakshi-Shibata) reduction, which uses a chiral oxazaborolidine catalyst and a stoichiometric reducing agent like borane (B79455).

Chiral Auxiliaries: An alternative strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For reactions at the alpha-position of the ketone, one could first form a chiral enamine or imine using a chiral amine (e.g., (S)- or (R)-1-phenylethylamine). Subsequent alkylation or other electrophilic additions would proceed diastereoselectively, controlled by the steric and electronic properties of the chiral auxiliary. The auxiliary can then be cleaved to yield the enantiomerically enriched product.

While no specific examples for this compound are documented, a related compound, 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, has been characterized. mdpi.com This compound, a synthetic cathinone (B1664624) derivative, possesses a stereocenter at the alpha-position to the carbonyl group. The synthesis of such molecules often involves the alpha-amination of the corresponding ketone, and the use of chiral reagents or catalysts could potentially control the stereochemistry at this position.

Once a stereogenic center is introduced, subsequent reactions can be either diastereoselective or enantioselective, leading to the formation of molecules with multiple stereocenters.

Diastereoselective Reactions: If a chiral derivative of this compound is prepared (for example, the chiral alcohol from asymmetric reduction), further reactions can be influenced by this existing stereocenter. For example, epoxidation of an allylic derivative of the chiral alcohol would likely proceed diastereoselectively, with the incoming oxidant being directed by the existing hydroxyl group.

Enantioselective Transformations: Enantioselective transformations would involve the selective reaction of one enantiomer in a racemic mixture of a this compound derivative. This is often achieved through kinetic resolution, where a chiral catalyst or reagent reacts preferentially with one enantiomer, leaving the other unreacted. For instance, a racemic mixture of 1-(4-Fluoro-3-methylphenyl)hexan-1-ol could be acylated using a chiral catalyst, leading to the formation of an enantioenriched ester and the unreacted, enantiomerically enriched alcohol.

The following table outlines hypothetical data for a potential asymmetric reduction of this compound, based on typical results observed for similar ketones in the literature.

Table 1: Hypothetical Data for Asymmetric Reduction of this compound

| Entry | Catalyst/Method | Product | Enantiomeric Excess (ee) (%) |

| 1 | (R)-CBS Catalyst, BH₃·SMe₂ | (R)-1-(4-Fluoro-3-methylphenyl)hexan-1-ol | >95 |

| 2 | (S)-CBS Catalyst, BH₃·SMe₂ | (S)-1-(4-Fluoro-3-methylphenyl)hexan-1-ol | >95 |

| 3 | RuCl₂(R)-BINAPn, H₂ | (R)-1-(4-Fluoro-3-methylphenyl)hexan-1-ol | >98 |

| 4 | RuCl₂(S)-BINAPn, H₂ | (S)-1-(4-Fluoro-3-methylphenyl)hexan-1-ol | >98 |

Note: This table is for illustrative purposes only and is based on general outcomes for asymmetric ketone reductions. No specific experimental data for this compound has been reported.

Computational and Theoretical Investigations of 1 4 Fluoro 3 Methylphenyl Hexan 1 One

Quantum Chemical Studies on 1-(4-Fluoro-3-methylphenyl)hexan-1-one

Quantum chemical studies are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d,p), can be employed to find the most stable three-dimensional arrangement of its atoms (optimized geometry).

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p)) Note: These are representative values based on calculations of similar aromatic ketones.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-F Bond Length | ~1.35 Å |

| C(ring)-C(carbonyl) Bond Length | ~1.49 Å |

| C(ring)-C(methyl) Bond Length | ~1.51 Å |

| C(ring)-C(carbonyl)-C(alkyl) Bond Angle | ~118° |

| Phenyl-Carbonyl Dihedral Angle | ~20-30° |

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational tool. rsc.orgsemanticscholar.org This method calculates the energies required to promote an electron from an occupied orbital to an unoccupied one, which corresponds to the absorption of light. researchgate.net For this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum. researchgate.net

The primary electronic transitions are expected to be π → π* transitions, localized mainly on the aromatic ring, and n → π* transitions, involving the non-bonding electrons of the carbonyl oxygen atom. The π → π* transitions are typically high in energy and intensity, while the n → π* transitions are lower in energy but often "forbidden" by symmetry, resulting in weak absorption bands. The substitution pattern on the phenyl ring (fluoro and methyl groups) will modulate the energies of these transitions, causing shifts in the absorption maxima compared to unsubstituted propiophenone.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) are crucial concepts derived from quantum chemical calculations that help in understanding a molecule's reactivity.

The MEP map visually represents the electrostatic potential on the electron density surface of a molecule. imist.ma For this compound, the MEP would show regions of negative potential (typically colored red or yellow) and positive potential (blue). The most negative region is anticipated to be around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. The fluorine atom will also contribute to a region of negative potential. Positive potential regions would be located around the hydrogen atoms, particularly those on the aromatic ring and the alkyl chain. uantwerpen.be

The FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding electronic transitions and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In this molecule, the HOMO is expected to have significant π-character and be localized primarily on the substituted phenyl ring. The LUMO is likely to be a π* orbital with significant contributions from the carbonyl group and the aromatic ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. acs.orgresearchgate.net

Table 2: Predicted FMO Properties for this compound Note: Values are illustrative and depend on the specific DFT functional and basis set.

| Property | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Localized on the 4-fluoro-3-methylphenyl ring |

| LUMO Energy | ~ -1.8 eV | Localized on the carbonyl group and phenyl ring |

| HOMO-LUMO Gap | ~ 4.7 eV | Indicates moderate chemical stability |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry allows for the a priori prediction of various spectroscopic data, which can be invaluable for structure confirmation and interpretation of experimental results.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach coupled with DFT. nih.govgithub.io For this compound, calculations would predict distinct signals for the aromatic protons, the methyl group protons, and the protons along the hexanoyl chain. The hydrogens on the carbon adjacent to the carbonyl typically appear around 2.0-2.5 ppm. libretexts.org The aromatic protons would show complex splitting patterns due to coupling with each other and with the fluorine atom. Similarly, ¹³C chemical shifts for the carbonyl carbon, aromatic carbons (with C-F and C-C(O) carbons being particularly distinct), and the alkyl chain carbons can be predicted. nih.gov

IR Spectroscopy: The vibrational frequencies of the molecule can be computed using DFT. computabio.comarxiv.org These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. A prominent and characteristic peak would be predicted for the C=O stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other predictable frequencies include C-H stretching of the aromatic and aliphatic parts, C=C stretching of the aromatic ring, and the C-F stretching vibration. researchgate.net

UV-Vis Spectroscopy: As discussed in section 5.1.2, TD-DFT is used to predict the electronic transitions that give rise to the UV-Vis spectrum. nih.gov The calculations would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. For this compound, a strong absorption band corresponding to a π → π* transition is expected below 280 nm, and a much weaker n → π* transition at a longer wavelength, possibly around 300-320 nm. nih.govchemrxiv.org

Elucidation of Reaction Pathways and Transition States via Computational Modeling

Computational modeling can be used to explore the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. This involves locating transition states—the high-energy structures that represent the barrier to a reaction.

For this compound, a variety of reactions could be modeled. For example, the mechanism of its synthesis, such as a Friedel-Crafts acylation, could be investigated to understand the regioselectivity and energy barriers. Another area of study could be the keto-enol tautomerization, where computational methods can determine the relative stabilities of the keto and enol forms and the energy barrier for their interconversion. primescholars.comacs.org Furthermore, reactions at the carbonyl group, such as nucleophilic addition or reduction, can be modeled to understand the stereoselectivity and kinetics of these processes. nih.govuomustansiriyah.edu.iqreactome.org The calculations provide insights into the geometry of the transition state and the activation energy, which is directly related to the reaction rate. acs.org

Quantitative Structure-Reactivity Relationships and Substituent Effect Analyses (e.g., Hammett Constants)

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) are models that correlate a molecule's structural or physicochemical properties with its biological activity or chemical reactivity. nih.govresearchgate.netcreative-biostructure.com The Hammett equation is a classic example of a linear free-energy relationship used to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.org

Methyl (at meta position): A methyl group is weakly electron-donating through induction and hyperconjugation. Its Hammett constant at the meta position is small and negative (σm ≈ -0.07). bluffton.edu

The combined effect of these substituents on a reaction at the carbonyl group can be estimated by the sum of their individual σ values. This analysis helps predict how the 4-fluoro and 3-methyl groups will influence reaction rates and equilibria compared to an unsubstituted phenyl ring. The net effect would be a very slight electron-withdrawing character, influencing the electrophilicity of the carbonyl carbon. science.gov

Derivatization and Synthetic Utility of 1 4 Fluoro 3 Methylphenyl Hexan 1 One

Functional Group Interconversions of the Ketone Moiety

The carbonyl group is the most reactive site in 1-(4-Fluoro-3-methylphenyl)hexan-1-one, making it a prime target for various functional group interconversions. These transformations are fundamental in modifying the core structure and electronic properties of the molecule.

The ketone functionality can be readily reduced to either a secondary alcohol or completely deoxygenated to an alkane, providing pathways to different classes of compounds.

Reduction to Secondary Alcohols: The reduction of the carbonyl group to a hydroxyl group can be achieved using a variety of hydride reagents. Common laboratory-scale reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon, which, after an aqueous workup, yields the corresponding secondary alcohol, 1-(4-fluoro-3-methylphenyl)hexan-1-ol.

Reduction to Alkanes (Deoxygenation): Complete removal of the carbonyl oxygen to form a methylene (B1212753) group can be accomplished under more forceful reducing conditions. The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base (like potassium hydroxide) at high temperatures, converts the ketone directly to (4-fluoro-3-methyl-phenyl)-hexane. Alternatively, the Clemmensen reduction, using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, achieves the same transformation, though it is unsuitable for acid-sensitive substrates.

Table 1: Reduction Reactions of the Ketone Moiety

| Reaction | Product | Reagents |

|---|---|---|

| Reduction to Alcohol | 1-(4-Fluoro-3-methylphenyl)hexan-1-ol | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) |

| Wolff-Kishner Reduction | (4-Fluoro-3-methyl-phenyl)-hexane | Hydrazine (B178648) (N₂H₄), Potassium hydroxide (B78521) (KOH) |

The reaction of the ketone with nitrogen-based nucleophiles provides access to a variety of carbonyl derivatives, which are important intermediates in their own right. researchgate.net These reactions typically involve the nucleophilic addition to the carbonyl carbon followed by the elimination of water.

Oxime Formation: Treatment of this compound with hydroxylamine (B1172632) (NH₂OH) under mildly acidic conditions yields the corresponding oxime. Oximes are crystalline solids and are useful for the characterization and purification of ketones.

Hydrazone Formation: The ketone reacts with hydrazine (N₂H₄) or its derivatives to form hydrazones. researchgate.net A particularly common reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which produces brightly colored 2,4-dinitrophenylhydrazone derivatives that are easily isolated and characterized. These derivatives play a significant role in classical qualitative organic analysis.

Other Derivatives: Other nitrogen nucleophiles can also be employed. For example, reaction with semicarbazide (B1199961) yields a semicarbazone, while reaction with Girard's reagents produces water-soluble hydrazones, which can be useful for separating ketones from other organic compounds.

Table 2: Carbonyl Derivatization Reactions

| Derivative | Reagent | General Product Structure |

|---|---|---|

| Oxime | Hydroxylamine (NH₂OH) | C=N-OH |

| Hydrazone | Hydrazine (N₂H₄) | C=N-NH₂ |

| 2,4-Dinitrophenylhydrazone | 2,4-Dinitrophenylhydrazine | C=N-NH-C₆H₃(NO₂)₂ |

Chemical Modifications of the Hexyl Alkyl Chain

While the ketone and aromatic ring are the primary sites of reactivity, the hexyl chain can also be functionalized, typically at the α-carbon (the carbon atom adjacent to the carbonyl group). The acidity of the α-hydrogens allows for the formation of an enolate intermediate, which is a powerful nucleophile.

α-Halogenation: In the presence of an acid or base catalyst, the ketone can react with halogens (e.g., Br₂) to introduce a halogen atom at the α-position. This α-haloketone is a versatile intermediate for subsequent substitution or elimination reactions.

Alkylation: The enolate, generated by treating the ketone with a strong base like lithium diisopropylamide (LDA), can react with alkyl halides in an Sₙ2 reaction. This allows for the introduction of new alkyl groups at the α-carbon, extending the carbon skeleton. Systematic modification of alkyl chains is a known strategy to modulate molecular properties like lipophilicity. nih.gov

Transformation of the 4-Fluoro-3-methylphenyl Aromatic Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution. The outcome of such reactions is dictated by the directing effects of the existing substituents: the fluoro, methyl, and hexanoyl groups.

The fluorine atom is an ortho-, para-director and deactivating. The methyl group is an ortho-, para-director and activating. The hexanoyl group (-CO(CH₂)₅CH₃) is a meta-director and strongly deactivating. The combined effect of these groups will direct incoming electrophiles to specific positions on the ring. The position ortho to the fluorine and meta to the acyl group is the most likely site for substitution due to the directing influence of the activating methyl group and the ortho-directing fluorine.

Potential transformations include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃).

Sulfonation: Using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst.

This compound as a Versatile Synthetic Building Block in Organic Synthesis

The diverse reactivity of its constituent parts makes this compound a valuable synthetic building block. Organic building blocks are fundamental components used for the modular assembly of more complex molecular structures.

The presence of the fluorine atom is particularly significant. Fluorinated building blocks are of high interest in medicinal chemistry and agrochemistry, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.

By leveraging the reactions outlined above, this compound can serve as a precursor to a wide array of target molecules:

Chiral Alcohols: Asymmetric reduction of the ketone can lead to enantiomerically enriched secondary alcohols, which are important chiral synthons.

Substituted Aromatic Scaffolds: Further functionalization of the aromatic ring can introduce new reactive handles or modify the electronic properties of the molecule, creating a library of substituted aryl ketones and their derivatives. organic-chemistry.org

Heterocycles: The carbonyl derivatives, such as hydrazones, can be used as precursors in cyclization reactions to form various nitrogen-containing heterocyclic compounds like pyrazoles. researchgate.net

Conclusion and Future Research Directions for 1 4 Fluoro 3 Methylphenyl Hexan 1 One

Summary of Current Understanding and Research Gaps

The current understanding of 1-(4-fluoro-3-methylphenyl)hexan-1-one is entirely theoretical, derived from its constituent chemical features: a substituted aromatic ring and a linear ketone functional group. The molecule consists of a hexan-1-one chain attached to a 4-fluoro-3-methylphenyl group. The presence of the fluorine atom and the methyl group on the phenyl ring is expected to influence the electronic properties and reactivity of the ketone's carbonyl group.

Due to the complete absence of dedicated research, a significant knowledge gap exists. There is no published data on its synthesis, physical and chemical properties, spectroscopic characterization, or potential applications. Key research questions that remain unanswered include:

What are the most efficient and regioselective methods for its synthesis?

What are its fundamental physicochemical properties, such as melting point, boiling point, and solubility?

How does the specific substitution pattern on the aromatic ring affect the reactivity of the carbonyl group toward nucleophiles or in enolate-forming reactions?

Does the compound exhibit any notable biological or material properties?

This lack of information presents a clear opportunity for foundational research into this and similar substituted aromatic ketones.

Prospects for Novel Synthetic Methodologies and Catalytic Systems

The synthesis of this compound could be approached through several established and emerging methodologies.

Classical Methods: The most traditional route would be the Friedel-Crafts acylation of 1-fluoro-2-methylbenzene with either hexanoyl chloride or hexanoic anhydride (B1165640), using a Lewis acid catalyst such as aluminum chloride (AlCl₃). sigmaaldrich.comnih.gov While direct, this method often requires stoichiometric amounts of the catalyst and can suffer from regioselectivity issues, potentially yielding isomeric products.

Modern Catalytic Methods: Contemporary organic synthesis offers milder and more selective alternatives, primarily through cross-coupling reactions. acs.orgorganic-chemistry.org Palladium- or nickel-catalyzed reactions represent a powerful approach. For instance, a Negishi or Suzuki coupling could be employed, reacting an organozinc or boronic acid derivative of 4-fluoro-3-methylbenzene with hexanoyl chloride. These methods generally offer higher functional group tolerance and selectivity.

Recent advancements in catalysis open up further possibilities. The use of earth-abundant metal catalysts, such as iron or copper, is a growing area of interest for C-H activation and cross-coupling reactions. acs.org Photocatalysis, particularly dual catalytic systems combining a photoredox catalyst with a transition metal, could enable novel reaction pathways for the acylation of aryl halides or the direct C-H acylation of 1-fluoro-2-methylbenzene under exceptionally mild conditions. researchgate.net

A comparison of prospective synthetic routes is summarized in the table below.

| Synthetic Strategy | Acylating Agent | Catalyst/Reagent | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Hexanoyl chloride | AlCl₃ (stoichiometric) | Readily available starting materials; straightforward procedure. | Harsh conditions; potential for poor regioselectivity; large amount of catalyst waste. organic-chemistry.org |

| Suzuki Coupling | Hexanoyl chloride | Pd catalyst, base | Mild conditions; high yields and selectivity; broad functional group tolerance. | Requires pre-functionalized starting material (boronic acid). |

| C-H Activation/Acylation | Hexanoic anhydride or aldehyde | Pd, Ni, or other transition metals | Atom-economical; avoids pre-functionalization of the arene. | Can be challenging to achieve high regioselectivity; catalyst development is ongoing. acs.org |

| Photoredox/Nickel Dual Catalysis | Acyl radical precursor | Ir or Ru photocatalyst, Ni catalyst | Extremely mild conditions; high functional group tolerance; novel reactivity. | Requires specialized photocatalytic setup; mechanism can be complex. researchgate.net |

Exploration of Advanced Stereoselective Synthesis for Chiral Derivatives

While this compound is itself achiral, it serves as an excellent scaffold for the synthesis of valuable chiral derivatives. Future research could focus on developing stereoselective methods to introduce chirality, primarily at two key positions: the carbon alpha to the carbonyl group or the carbonyl carbon itself via reduction.

Asymmetric α-Functionalization: The generation of an enolate from the parent ketone would allow for enantioselective reactions. For example, asymmetric alkylation or fluorination at the α-position (C2 of the hexanoyl chain) using a chiral phase-transfer catalyst or a chiral metal complex could yield derivatives with a stereogenic center adjacent to the carbonyl. nih.govorganic-chemistry.org Such α-chiral ketones are important building blocks in organic synthesis.

Asymmetric Reduction: The most direct approach to a chiral derivative is the enantioselective reduction of the carbonyl group to produce the corresponding chiral alcohol, (R)- or (S)-1-(4-fluoro-3-methylphenyl)hexan-1-ol. This is a well-established transformation, and numerous catalytic systems are available, including:

Noyori-type asymmetric hydrogenation: Using chiral ruthenium-phosphine catalysts and hydrogen gas.

Corey-Bakshi-Shibata (CBS) reduction: Employing a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source.

Asymmetric transfer hydrogenation: Using a chiral transition metal catalyst (e.g., Ru, Rh, Ir) with a hydrogen donor like isopropanol (B130326) or formic acid.

These methods are known to provide high enantiomeric excess for a wide range of aryl ketones. st-andrews.ac.ukunc.eduthieme-connect.com

Broader Implications for Fluorine Chemistry and Ketone Reactivity Studies

The study of this compound, despite its apparent simplicity, carries broader implications for both fluorine chemistry and our fundamental understanding of ketone reactivity.

Fluorine Chemistry: The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. acs.orgnih.gov Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. tandfonline.comnih.gov Synthesizing and studying this compound would provide valuable data on how a para-fluoro substituent, electronically modulated by an adjacent meta-methyl group, influences the properties of a flexible alkyl aryl ketone. This knowledge is transferable to the design of more complex fluorinated molecules with potential therapeutic applications.

Ketone Reactivity: The reactivity of an aromatic ketone is a delicate balance of steric and electronic effects. The carbonyl group is deactivated by the electron-donating resonance of the phenyl ring but activated by its inductive electron-withdrawing effect. The presence of the fluorine atom adds a strong electron-withdrawing inductive effect, which should increase the electrophilicity of the carbonyl carbon. beilstein-journals.org Conversely, the methyl group is weakly electron-donating. Studying the kinetics of reactions such as nucleophilic addition, enolate formation, or reduction would provide quantitative insight into the interplay of these substituents. Furthermore, some studies on α-fluoroketones have revealed that conformational effects, rather than purely electronic arguments, can dominate reactivity, a phenomenon that could be explored in this system as well. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Fluoro-3-methylphenyl)hexan-1-one, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where a hexanoyl chloride reacts with 4-fluoro-3-methyltoluene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Monitoring reaction progress via TLC and confirming purity using HPLC (C18 column, acetonitrile/water mobile phase) is critical. Residual solvent removal under vacuum (≤40°C) prevents thermal degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ to confirm the ketone group (δ ~200–210 ppm for carbonyl carbon) and aromatic/alkyl substituents. The fluorine atom induces deshielding in adjacent protons, observable in splitting patterns .

- IR : Strong C=O stretch (~1680–1720 cm⁻¹) and C-F absorption (~1100–1250 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS or EI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C, away from oxidizers. Spill management requires inert absorbents (vermiculite) and ethanol/water rinsing. Toxicity data (e.g., LD₅₀) should be referenced from supplier SDS, though limited studies suggest moderate acute toxicity .

Advanced Research Questions

Q. How can hydrogen bonding and π-π interactions influence the crystallographic properties of this compound?

- Methodological Answer : Hydrogen bonding (e.g., C=O⋯H–C) and π-π stacking of the aromatic ring dictate crystal packing. Use SHELX or WinGX for structure refinement . Graph set analysis (Etter’s rules) identifies motifs like R₂²(8) for dimeric interactions. ORTEP-3 visualizes thermal ellipsoids to assess disorder, while Hirshfeld surfaces quantify intermolecular contacts (e.g., F⋯H interactions) .

Q. How can discrepancies in NMR data between synthetic batches be resolved?

- Methodological Answer : Contradictions may arise from residual solvents, stereochemical impurities, or rotamers. Strategies include:

- Variable Temperature (VT) NMR : To coalesce rotameric signals (e.g., hindered rotation around the ketone group).

- 2D NMR (COSY, NOESY) : To assign coupling networks and confirm substituent positions.

- Spiking Experiments : Adding authentic samples to identify impurities .

Q. What computational tools are recommended for predicting the stability and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : GROMACS to simulate solvation effects and conformational stability.

- Crystallographic Software : SHELXL for refining X-ray diffraction data and validating hydrogen-bonding networks .

Q. How does the fluoromethyl substituent affect the compound’s electronic properties and reactivity in catalytic applications?

- Methodological Answer : The electron-withdrawing fluorine atom deactivates the aromatic ring, reducing electrophilic substitution reactivity. However, it enhances stability against oxidation. UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (redox potentials) quantify electronic effects. Catalytic applications (e.g., ketone as a ligand) require tuning Lewis acidity via coordination studies (e.g., IR spectroscopy of metal complexes) .

Q. What regulatory considerations apply to this compound in pharmacological research?

- Methodological Answer : While not listed in the U.S. Controlled Substances Act, structural analogs (e.g., pyrrolidinohexanophenones) are regulated. Researchers must:

- Screen for SAR (Structure-Activity Relationships) to avoid unintentional design of controlled substance analogs.

- Consult DEA guidance (21 CFR §1300) and institutional review boards (IRBs) for compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.